methyl 2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetamido]benzoate
Overview
Description
Methyl 2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetamido]benzoate is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
Methyl 2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetamido]benzoate is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit significant activity against Mycobacterium tuberculosis . They have also shown good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger .
Mode of Action
tuberculosis . In the context of epilepsy, these compounds may interact with the aforementioned receptors to modulate neuronal activity .
Biochemical Pathways
Given its potential anti-tubercular and anticonvulsant activities, it may be involved in thecellular processes of M. tuberculosis and in the regulation of neuronal excitability , respectively .
Result of Action
The result of the action of this compound may include the inhibition of M. tuberculosis growth and the modulation of neuronal activity , potentially reducing the occurrence of seizures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetamido]benzoate typically involves the reaction of 2-mercaptobenzothiazole with methyl 2-bromoacetate under basic conditions to form the intermediate compound. This intermediate is then reacted with 2-aminobenzoic acid to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetamido]benzoate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require heating or cooling to specific temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative .
Scientific Research Applications
Methyl 2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetamido]benzoate has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzothiazole: A precursor in the synthesis of methyl 2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetamido]benzoate, known for its rubber vulcanization properties.
Benzothiazole: The parent compound of the benzothiazole derivatives, exhibiting various biological activities.
2-Methylbenzothiazole: A derivative with similar structural features but different biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in multiple fields .
Biological Activity
Methyl 2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetamido]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including anti-inflammatory, antimicrobial, and other therapeutic effects, supported by data from various studies.
Chemical Structure and Properties
The compound has the molecular formula and features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the sulfanyl group enhances its reactivity and potential interactions with biological targets.
1. Anti-inflammatory Activity
Research indicates that derivatives of benzothiazole, including this compound, exhibit notable anti-inflammatory properties. A study synthesized various 2-mercaptobenzothiazole derivatives and evaluated their effects on inflammation. Some compounds demonstrated significant analgesic and anti-inflammatory activities comparable to established NSAIDs like diclofenac sodium .
Table 1: Summary of Anti-inflammatory Activities
2. Antimicrobial Activity
The antimicrobial efficacy of this compound has been assessed against various bacterial strains. In vitro studies have shown that certain benzothiazole derivatives possess selective activity against Gram-negative bacteria such as Pseudomonas aeruginosa, indicating their potential as antimicrobial agents .
Table 2: Antimicrobial Activity Overview
Compound | Target Bacteria | Activity Level | Reference |
---|---|---|---|
This compound | Pseudomonas aeruginosa | Selective | |
Other Benzothiazole Derivatives | Various Strains | Variable |
3. Cytotoxicity Studies
In assessing the safety profile of this compound, cytotoxicity studies are crucial. Preliminary findings suggest that while some analogs exhibit potent biological activity, they may also present cytotoxic effects at higher concentrations. For instance, certain derivatives showed significant cytotoxicity in cell lines at concentrations above 20 µM .
Table 3: Cytotoxicity Data
Compound | Cell Line Tested | Concentration (µM) | Cytotoxicity Level | Reference |
---|---|---|---|---|
This compound | B16F10 Cells | ≤20 | Non-cytotoxic | |
Analog 2 | B16F10 Cells | 2.5+ | Significant Cytotoxicity |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. The benzothiazole ring is essential for its interaction with biological targets, while modifications in the acetamido group can enhance or diminish activity. Studies have shown that specific substitutions on the benzothiazole moiety can lead to improved anti-inflammatory and antimicrobial properties .
Case Studies
Several case studies highlight the effectiveness of benzothiazole derivatives in clinical settings:
- Case Study 1: A derivative similar to this compound was tested for its anti-inflammatory properties in a murine model of arthritis, demonstrating significant reduction in swelling and pain compared to controls.
- Case Study 2: In vitro assays revealed that analogs inhibited tyrosinase activity effectively, suggesting potential applications in treating hyperpigmentation disorders .
Properties
IUPAC Name |
methyl 2-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S2/c1-22-16(21)11-6-2-3-7-12(11)18-15(20)10-23-17-19-13-8-4-5-9-14(13)24-17/h2-9H,10H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOSATGBVNVWDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901200838 | |
Record name | Methyl 2-[[2-(2-benzothiazolylthio)acetyl]amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901200838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58915-10-9 | |
Record name | Methyl 2-[[2-(2-benzothiazolylthio)acetyl]amino]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58915-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-[[2-(2-benzothiazolylthio)acetyl]amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901200838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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